Methods of Synthesis
Biotin-PEG24-NHS ester is synthesized through the reaction of biotin with a PEG derivative that contains an N-hydroxysuccinimide (NHS) group. The general synthesis procedure involves the following steps:
The synthesis can be monitored using techniques like high-performance liquid chromatography to ensure the desired purity and yield .
Structure Description
The molecular structure of biotin-PEG24-NHS ester features a biotin moiety linked to a PEG spacer that consists of 24 ethylene glycol units. The NHS group at one end allows for conjugation to amine-containing molecules, such as proteins or peptides.
This configuration allows for efficient conjugation while maintaining the biological activity of both the biotin and the attached biomolecule .
Reactivity Profile
Biotin-PEG24-NHS ester primarily participates in nucleophilic acyl substitution reactions. The NHS group reacts with primary amines present in proteins or peptides to form stable amide bonds, which are crucial for bioconjugation processes.
Functionality in Biological Systems
The mechanism of action of biotin-PEG24-NHS ester revolves around its ability to facilitate targeted delivery and detection in biochemical assays:
These properties make biotin-PEG24-NHS ester suitable for various laboratory applications where solubility and stability are critical.
Biotin-PEG24-NHS ester has several significant applications across different scientific fields:
These diverse applications underscore the importance of biotin-PEG24-NHS ester as a versatile tool in modern biochemical research .
The development of biotin-based labeling reagents represents a paradigm shift in biomolecular detection and isolation strategies. Early biotinylation tools, such as simple biotin N-hydroxysuccinimide (NHS) esters (e.g., Biotin-NHS), enabled amine-targeted conjugation but suffered from limitations in aqueous solubility and steric interference during streptavidin binding [9]. The introduction of short polyethylene glycol spacers (e.g., Biotin-PEG~4~-NHS ester) marked the first evolutionary step, improving hydrophilicity and extending the distance between the biotin tag and biomolecular surface [8]. These initial PEGylated derivatives reduced steric hindrance but retained polydispersity—a molecular weight heterogeneity inherent in traditional PEG polymerization techniques [7].
The advent of monodisperse PEG technologies revolutionized this landscape. Unlike polydisperse PEG linkers with variable chain lengths (polydispersity index >1.1), monodisperse PEGs are structurally uniform compounds synthesized through iterative, stepwise reactions [3]. Biotin-PEG~24~-NHS ester exemplifies this advancement, incorporating precisely 24 ethylene oxide units (molecular weight: 1469.72 Da) to create a 95.2 Å spacer arm [1] [4]. This discrete architecture eliminates batch-to-batch variability—a critical limitation of early polydisperse PEG-biotin reagents that complicated analytical validation during diagnostic assay development [7]. Modern synthetic strategies now enable kilogram-scale production of monodisperse PEG building blocks, supporting translation from research tools to therapeutic bioconjugates [3].
Table 1: Evolution of PEGylated Biotinylation Reagents
Generation | Example Compound | Spacer Length | Key Advancement | Limitation |
---|---|---|---|---|
Non-PEGylated | Biotin-NHS | 13.5 Å | First amine-reactive biotin derivatives | High steric hindrance |
Early polydisperse | Biotin-PEG~4~-NHS | 29 Å | Improved solubility and flexibility | Molecular weight heterogeneity |
Monodisperse | Biotin-PEG~24~-NHS | 95.2 Å | Precise length, reduced immunogenicity | Complex synthesis |
Biotin-PEG~24~-NHS ester serves as a critical bridge between biomolecules and detection platforms by exploiting the non-covalent biotin-streptavidin interaction—one of nature’s strongest affinities (K~d~ ≈ 10^−14^–10^−15^ M). Its N-hydroxysuccinimide ester group reacts selectively with primary amines (e.g., lysine ε-amino groups or N-termini) at pH 7–9, forming stable amide bonds [1] [5]. This site-specific conjugation maintains protein integrity while minimizing aggregation—a common challenge with hydrophobic labeling reagents [8].
The 24-unit polyethylene glycol spacer is the cornerstone of its performance. By providing an extended, hydrophilic tether, it overcomes steric barriers that impede biotin accessibility in compact binding pockets of avidin derivatives [2] [5]. This spatial advantage is quantified in binding kinetics studies: Reagents with spacer arms <40 Å exhibit up to 70% reduced streptavidin binding efficiency compared to Biotin-PEG~24~-NHS ester derivatives [1]. Furthermore, the polyethylene glycol chain’s flexibility allows optimal orientation of the biotin molecule, ensuring rapid on-rates during complex formation [8].
Applications leverage these properties across diverse platforms:
Table 2: Biotin-PEG24-NHS Ester in Bioconjugation Optimization
Parameter | Impact on Bioconjugate Performance | Experimental Evidence |
---|---|---|
Spacer Length (95.2 Å) | Prevents steric occlusion of biotin binding sites | 98% streptavidin binding efficiency vs. 30–40% for PEG~4~ [1] |
Hydrophilicity | Reduces protein aggregation; maintains solubility in aqueous buffers | >10 mg/mL solubility in PBS [4] [8] |
Conjugation Specificity | Selective amine targeting minimizes protein denaturation | >90% retention of antibody antigen-binding function [5] |
Monodisperse Biotin-PEG~24~-NHS ester addresses critical pharmacological limitations inherent in polydisperse PEG systems. Conventional polydisperse PEG linkers—produced via ring-opening polymerization of ethylene oxide—exhibit variable chain lengths within a single batch (e.g., PEG~20~–PEG~28~ instead of pure PEG~24~). This heterogeneity generates conjugate mixtures with inconsistent pharmacokinetics and elevated immunogenicity risks due to anti-polyethylene glycol antibody (APA) responses [7]. In contrast, monodisperse PEG~24~ ensures uniform molecular dimensions, conferring three key advantages:
The pharmaceutical industry leverages these properties for next-generation biotherapeutics. Monodisperse polyethylene glycol spacers enable the design of "stealth" biotinylated drugs with optimized biodistribution. For instance, AstraZeneca’s Movantik® (naloxegol) employs a monodisperse PEG~7~ spacer to limit central nervous system penetration while maintaining peripheral opioid receptor binding—a feat unattainable with polydisperse linkers [3] [7]. Similarly, antibody-drug conjugates (ADCs) incorporating monodisperse Biotin-PEG~24~ linkers demonstrate superior tumor targeting due to reduced liver sequestration compared to heterogeneous PEG variants [6].
Table 3: Monodisperse vs. Polydisperse PEG Linkers in Diagnostic and Therapeutic Applications
Characteristic | Monodisperse Biotin-PEG24-NHS | Polydisperse PEG-Biotin |
---|---|---|
Molecular Weight Uniformity | Single peak (MW = 1469.72 Da; PDI = 1.0) | Multiple peaks (Average MW; PDI >1.1) |
Solubility in Water | ≥10 mg/mL | Variable (often <5 mg/mL for equivalent MW) |
Anti-PEG Antibody Binding | Low affinity | High affinity (risk of accelerated clearance) |
Therapeutic Case Study | Improved ADC tumor targeting [6] | Suboptimal biodistribution in clinical trials [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3